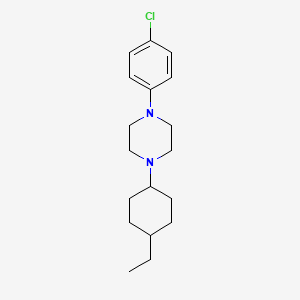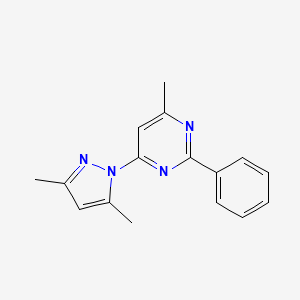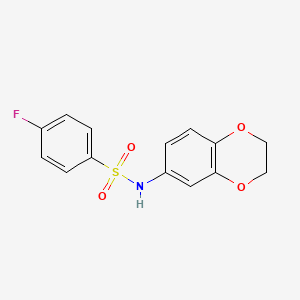
1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine class Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-ethylcyclohexyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine typically involves the reaction of 4-chlorophenylpiperazine with 4-ethylcyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved in its effects are still under investigation .
Comparison with Similar Compounds
1-(4-chlorophenyl)piperazine: Lacks the 4-ethylcyclohexyl group, resulting in different pharmacological properties.
4-(4-ethylcyclohexyl)piperazine: Lacks the 4-chlorophenyl group, leading to variations in its chemical reactivity and biological activity.
Uniqueness: 1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine is unique due to the presence of both the 4-chlorophenyl and 4-ethylcyclohexyl groups, which contribute to its distinct chemical and pharmacological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-ethylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c1-2-15-3-7-17(8-4-15)20-11-13-21(14-12-20)18-9-5-16(19)6-10-18/h5-6,9-10,15,17H,2-4,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUZBSVKMDHBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)
METHANONE](/img/structure/B5646108.png)
![(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)

![3-[(2-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5646122.png)
![(1S,5R)-6-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5646130.png)
![3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B5646151.png)


![1-(3-chlorophenyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B5646178.png)
![1-[2-(2-Methylphenoxy)ethyl]imidazolidine-2-thione](/img/structure/B5646181.png)
![2-methoxy-2-methyl-N-[(3R,4S)-1-[(3-methylpyrazin-2-yl)methyl]-4-propylpyrrolidin-3-yl]propanamide](/img/structure/B5646185.png)
![2-{[3'-(methylthio)biphenyl-3-yl]oxy}acetamide](/img/structure/B5646192.png)
![4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5646204.png)
